molecular formula C14H18BrN B13992409 5-Bromo-2-(cyclopentylmethyl)isoindoline

5-Bromo-2-(cyclopentylmethyl)isoindoline

Cat. No.: B13992409
M. Wt: 280.20 g/mol
InChI Key: PFQYNEWGZVBUIT-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylmethyl)isoindoline is a brominated isoindoline derivative characterized by a cyclopentylmethyl substituent at the 2-position and a bromine atom at the 5-position of the isoindoline core. Isoindolines are bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The cyclopentylmethyl group contributes steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to smaller substituents.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

5-bromo-2-(cyclopentylmethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C14H18BrN/c15-14-6-5-12-9-16(10-13(12)7-14)8-11-3-1-2-4-11/h5-7,11H,1-4,8-10H2

InChI Key

PFQYNEWGZVBUIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CC3=C(C2)C=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylmethyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 5-Bromo-2-(cyclopentylmethyl)isoindoline and related isoindoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-Bromo-2-(cyclopentylmethyl)isoindoline Cyclopentylmethyl, Br ~282.2 (calculated) High lipophilicity; potential synthetic intermediate -
5-Bromo-2-cyclopropylisoindolin-1-one Cyclopropyl, Br, ketone 265.1 Ketone enhances polarity; structural analog
5-Bromo-2-methylisoindolin-1-one Methyl, Br, ketone 228.1 (calculated) High structural similarity (score 1.00)
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one tert-Butyl, Br, hydroxyl 284.15 Hydroxyl group increases H-bonding capacity
3h (5-Bromo-2-sulfonyl-piperazine-isoindoline) Sulfonyl-piperazine, Br ~450 (estimated) 5-HT6R antagonist; glioprotective activity

Structural and Functional Analysis:

Substituent Effects on Lipophilicity and Steric Bulk The cyclopentylmethyl group in the target compound provides moderate steric hindrance and higher lipophilicity compared to smaller groups like methyl () or cyclopropyl (). This may improve blood-brain barrier penetration relative to polar analogs like 5-Bromo-2-cyclopropylisoindolin-1-one, which contains a ketone .

Electronic and Reactivity Differences Bromine at the 5-position (target compound) versus 4-position (e.g., 4-Bromo-2-methylisoindolin-1-one in ) alters electron distribution, affecting electrophilic aromatic substitution reactivity . Ketone-containing analogs (e.g., 5-Bromo-2-methylisoindolin-1-one) exhibit increased polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to non-ketone derivatives .

Biological Activity

  • Sulfonyl-piperazine-substituted isoindolines (e.g., compound 3h in ) demonstrate potent 5-HT6 receptor antagonism and glioprotective effects , attributed to the sulfonyl group’s ability to engage in ionic interactions and the piperazine moiety’s basicity . The target compound’s cyclopentylmethyl group lacks such pharmacophoric features, suggesting divergent therapeutic applications.
  • Hydroxyl-containing derivatives (e.g., ) may serve as substrates for oxidative metabolism due to the reactive -OH group, unlike the more inert cyclopentylmethyl substituent .

Synthetic Utility

  • The target compound’s bromine atom is a strategic handle for further functionalization (e.g., Suzuki coupling), similar to brominated intermediates in apremilast synthesis (). However, ketone or sulfonyl groups in analogs () offer alternative sites for nucleophilic additions or condensations .

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